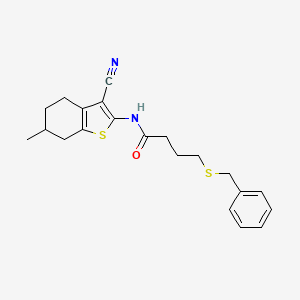

4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Description

Properties

IUPAC Name |

4-benzylsulfanyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS2/c1-15-9-10-17-18(13-22)21(26-19(17)12-15)23-20(24)8-5-11-25-14-16-6-3-2-4-7-16/h2-4,6-7,15H,5,8-12,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTWDXSSXIRTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.48 g/mol. The structure features a benzylsulfanyl group and a cyano-substituted tetrahydrobenzothiophene moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2OS |

| Molecular Weight | 348.48 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds similar to This compound may interact with various biological targets:

- Kinase Inhibition : Some studies suggest that derivatives of benzothiophene can act as selective inhibitors of certain kinases involved in cancer progression, such as JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cell signaling pathways related to proliferation and survival .

- Antitumor Activity : Compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that certain benzothiophene derivatives exhibit significant cytotoxicity against lung cancer cell lines (A549, HCC827) using both two-dimensional and three-dimensional culture models .

- Antimicrobial Properties : Preliminary assessments indicate potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antitumor Activity

In a comparative study involving several benzothiophene derivatives, This compound was tested for its efficacy against human lung cancer cell lines. The results indicated an IC50 value of approximately 6.26 μM for the HCC827 line in two-dimensional assays, demonstrating potent antitumor activity. However, the activity was reduced in three-dimensional cultures (IC50 ~20 μM), suggesting the need for further optimization .

Antimicrobial Testing

In antimicrobial assays against Escherichia coli and Staphylococcus aureus, compounds structurally related to This compound exhibited varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent effects, physicochemical properties, and inferred biological implications:

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]butanamide

- Molecular Formula : C₁₉H₂₀N₄O₂S₂

- Key Substituents : Pyrimidinylsulfanyl group (position 2 of butanamide), methyl-oxo-pyrimidine core.

- The oxo group could also facilitate interactions with enzymatic active sites (e.g., kinase inhibitors).

- Synthesis : Likely involves coupling reactions between thiolated pyrimidine intermediates and the tetrahydrobenzothiophene backbone .

4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

- Molecular Formula : C₁₄H₁₆ClN₂OS

- Key Substituents : Chloro group (position 4 of butanamide).

- Structural Impact: The electron-withdrawing chloro group reduces lipophilicity (clogP ≈ 2.8 vs.

- Applications : Chlorinated analogs are often explored as intermediates in drug discovery due to their reactivity in cross-coupling reactions .

Comparative Data Table

Pharmacological Implications

- Benzylsulfanyl Derivative : High lipophilicity suggests better blood-brain barrier penetration, making it suitable for CNS-targeted therapies. The sulfur atom may confer antioxidant properties.

- Pyrimidinylsulfanyl Analog : Enhanced hydrogen-bonding capacity could improve target selectivity (e.g., kinase inhibition) but may reduce oral bioavailability due to polarity.

- Chloro Analog : Lower logP values align with applications requiring systemic circulation without extensive tissue accumulation. Chlorine’s electronegativity might stabilize transition states in enzyme inhibition.

Methodological Considerations

Crystallographic data for these compounds, if available, would clarify conformational preferences. For instance, SHELXL refinements could reveal torsional strain in the butanamide chain , while OLEX2 workflows might visualize π-stacking between benzyl/pyrimidinyl groups and aromatic residues in protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.